5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899940-84-2
VCID: VC6207194
InChI: InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
SMILES: CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409

5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899940-84-2

Cat. No.: VC6207194

Molecular Formula: C19H21N5O3

Molecular Weight: 367.409

* For research use only. Not for human or veterinary use.

5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide - 899940-84-2

Specification

CAS No. 899940-84-2
Molecular Formula C19H21N5O3
Molecular Weight 367.409
IUPAC Name 5-amino-N-(3,5-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Standard InChI Key CRSBJYINPRARGQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N

Introduction

Chemical Structure and Synthesis

Structural Features

The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-methylbenzyl group and at the 4-position with a carboxamide moiety linked to a 3,5-dimethoxyphenylamine. Key structural components include:

  • Triazole Ring: A five-membered heterocycle with three nitrogen atoms, known for stabilizing molecular interactions through hydrogen bonding and π-stacking.

  • 2-Methylbenzyl Group: Introduces hydrophobicity and steric bulk, potentially enhancing target selectivity .

  • 3,5-Dimethoxyphenylcarboxamide: The methoxy groups improve solubility and electronic properties, facilitating interactions with polar residues in biological targets.

Table 1: Hypothetical Molecular Properties Based on Analogous Compounds

PropertyValue (Extrapolated)Source Analogs
Molecular FormulaC₂₀H₂₂N₅O₃
Molecular Weight392.43 g/mol
Key Functional GroupsTriazole, Carboxamide, Methoxy

Synthetic Routes

While no direct synthesis data exists for this compound, analogous triazole-carboxamides are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling . For example:

  • Azide Preparation: Reaction of 2-methylbenzyl bromide with sodium azide yields 2-methylbenzyl azide.

  • Alkyne Functionalization: Propargylation of 3,5-dimethoxyaniline generates an alkyne intermediate.

  • Click Chemistry: CuAAC between the azide and alkyne forms the triazole core .

  • Carboxamide Formation: Coupling with a carboxylic acid derivative introduces the carboxamide group.

Optimization strategies from similar syntheses include using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize side reactions.

Biological Activities

Immunomodulatory Effects

Analogous compounds with dimethoxyphenyl and triazole motifs demonstrate dual immunomodulatory effects:

  • Suppression of Humoral Immunity: Reduced antibody production in murine models.

  • Enhancement of Cellular Immunity: Increased T-cell proliferation and TNF-α secretion.

These effects are attributed to interactions with Toll-like receptors (TLRs) and modulation of NF-κB signaling.

Structure-Activity Relationships (SAR)

Key SAR insights from related derivatives:

Table 2: Impact of Substituents on Biological Activity

Substituent ModificationEffect on ActivityExample Compound
Introduction of Halogens↑ Enzyme Inhibition4-Bromo derivative
Methoxy Group Position3,5-Substitution > 2,4
Hydrophobic Groups (e.g., Benzyl)↑ Target Binding Affinity

For instance, replacing a 3-chloro substituent with a nitro group increased α-glucosidase inhibition by 40% in analog 5l . Similarly, the 2-methylbenzyl group in the target compound may improve metabolic stability compared to unsubstituted benzyl analogs.

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